2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a compound with the molecular formula C13H20N2OS and a molecular weight of 252.38 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSJUNPLLCVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202696 |
Source
|
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-67-1 |
Source
|
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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